

Application Note & Protocol: Quantification of Repirinast in Human Plasma via LC-MS/MS

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Compound of Interest

Compound Name: Repirinast-d4

Cat. No.: B589426

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Abstract

This document provides a comprehensive, field-proven protocol for the quantitative determination of Repirinast in human plasma samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodology detailed herein is designed for robustness, sensitivity, and high-throughput applicability, making it suitable for pharmacokinetic (PK) analyses in preclinical and clinical drug development. The protocol emphasizes not only the procedural steps but also the scientific rationale behind key decisions in sample preparation, chromatography, and mass spectrometry. All procedures are structured to align with the principles outlined in major international regulatory guidelines for bioanalytical method validation.

Introduction: The Need for Robust Repirinast Bioanalysis

Repirinast is an orally-active antiallergic agent investigated for the treatment of conditions like allergic asthma.[1][2] As with any therapeutic candidate, characterizing its absorption, distribution, metabolism, and excretion (ADME) profile is a cornerstone of drug development. This is achieved through pharmacokinetic (PK) studies, which rely on the accurate and precise measurement of the drug's concentration in biological matrices over time.[3] Plasma is the most common matrix for these studies, and LC-MS/MS has become the definitive technology for this purpose due to its unparalleled sensitivity and selectivity.[4]

Interestingly, Repirinast is known to be a prodrug, which is converted in vivo to its active metabolite, MY-1250, a compound reported to be significantly more potent in its therapeutic action.[1][5] While methods for the metabolite have been published[5], a robust and validated method for the parent compound, Repirinast, is equally critical to fully understand its PK profile, including its conversion rate and bioavailability. This protocol provides the framework for developing and validating such a method.

Analyte Profile: Physicochemical Properties of Repirinast

A thorough understanding of the analyte's chemical and physical properties is the foundation of successful bioanalytical method development. These properties dictate choices for solvents, extraction techniques, and chromatographic conditions.

Property	Value	Source
Chemical Name	3-methylbutyl 7,8-dimethyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylate	[6]
Molecular Formula	C ₂₀ H ₂₁ NO ₅	[1][7]
Molecular Weight	355.38 g/mol	[2][6][7]
Melting Point	236-241 °C	[1][2][7]
XLogP3	~3.4	[6][8]
Water Solubility	1.2 mg/L (Very low)	[1][7]
Topological Polar Surface Area	81.7 Å ²	[6][8]

The XLogP3 value of ~3.4 suggests that Repirinast is a moderately hydrophobic molecule, making it well-suited for reverse-phase chromatography and extraction into organic solvents.

Principle of the Method: LC-MS/MS

This method employs a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The core principle involves a two-stage process:

- **Chromatographic Separation (LC):** The prepared plasma extract is injected into a high-performance liquid chromatography (HPLC) system. The analyte (Repirinast) and its Internal Standard (IS) are passed through a C18 analytical column. Based on their differing affinities for the column's stationary phase and the mobile phase, they are separated from each other and from endogenous plasma components. This step is crucial for reducing matrix effects and ensuring analytical specificity.
- **Detection and Quantification (MS/MS):** The separated compounds eluting from the LC column enter the mass spectrometer's ion source, where they are ionized (in this case, via Electrospray Ionization, ESI). The mass spectrometer then isolates the specific parent ion (precursor ion) for Repirinast. This parent ion is fragmented, and a specific, stable fragment ion (product ion) is monitored. This highly selective process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity, allowing for precise quantification even at very low concentrations.[\[3\]](#)

Detailed Experimental Protocol

Part A: Materials and Reagents

- **Reference Standards:** Repirinast ($\geq 98\%$ purity), Stable Isotope-Labeled Internal Standard (e.g., Repirinast-d₄, $\geq 98\%$ purity).
 - **Expert Insight:** The use of a stable isotope-labeled (SIL) internal standard is the gold standard in quantitative LC-MS/MS.[\[9\]](#) A SIL-IS is chemically identical to the analyte but has a different mass. It co-elutes chromatographically and experiences nearly identical ionization and matrix effects, providing the most accurate correction for variations during sample preparation and analysis.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- **Biological Matrix:** Human plasma with K₂EDTA as the anticoagulant, sourced from a certified vendor.
- **Solvents (HPLC or MS Grade):** Acetonitrile, Methanol.
- **Reagents:** Formic Acid ($\geq 99\%$), Deionized Water (≥ 18.2 M Ω ·cm).

Part B: Preparation of Stock Solutions, Calibration Standards, and Quality Controls

- Primary Stock Solutions (1 mg/mL):
 - Accurately weigh ~5 mg of Repirinast and its SIL-IS into separate 5 mL volumetric flasks.
 - Dissolve and bring to volume with methanol. Sonicate if necessary. These serve as the primary stock solutions.
- Working Stock Solutions:
 - Perform serial dilutions from the primary stock solutions using a 50:50 (v/v) acetonitrile:water mixture to prepare intermediate and working stock solutions. These will be used to spike the plasma for calibration standards and quality controls.
- Internal Standard (IS) Working Solution (e.g., 100 ng/mL):
 - Dilute the IS primary stock solution with acetonitrile to achieve the final working concentration. This solution will be used as the protein precipitation agent.
- Calibration Curve (CC) Standards and Quality Control (QC) Samples:
 - Prepare CC standards by spiking blank human plasma with the appropriate Repirinast working stock solutions to achieve a concentration range (e.g., 1, 2, 5, 20, 50, 200, 500, 1000 ng/mL).
 - Independently prepare QC samples from a separate weighing of Repirinast. Concentrations should include:
 - LLOQ QC: Lower Limit of Quantification (e.g., 1 ng/mL)
 - Low QC (LQC): ~3x LLOQ (e.g., 3 ng/mL)
 - Medium QC (MQC): Mid-range (e.g., 100 ng/mL)
 - High QC (HQC): ~75-80% of the upper limit (e.g., 750 ng/mL)

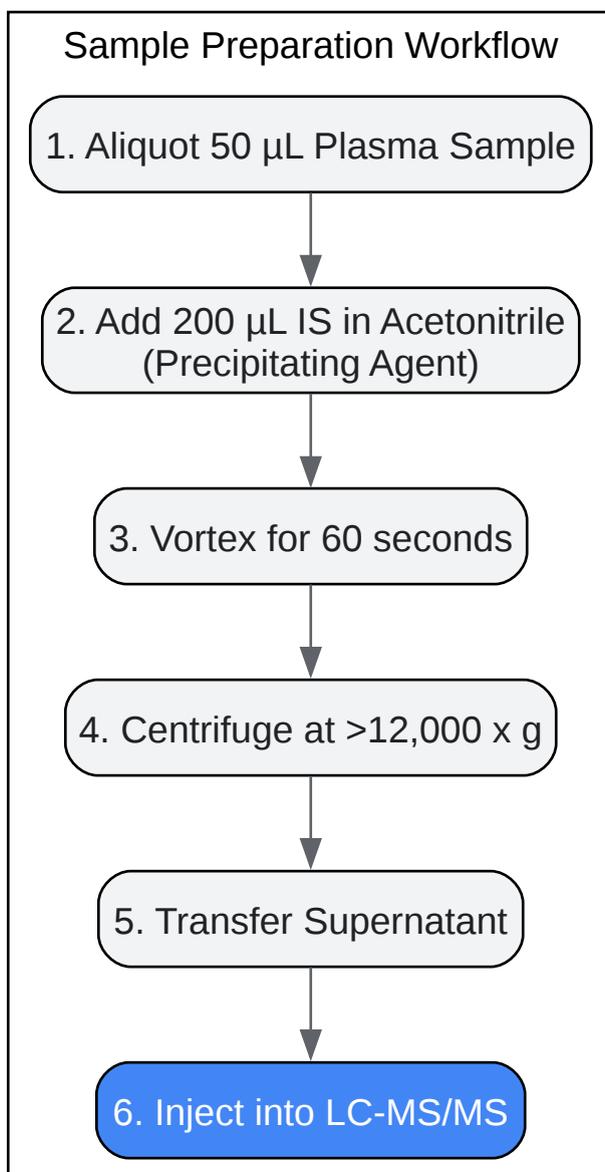
Part C: Plasma Sample Preparation (Protein Precipitation)

Protein Precipitation (PPT) is selected for its simplicity, speed, and efficiency in removing the majority of plasma proteins, which are a primary source of interference.^{[13][14][15]}

Step-by-Step Workflow:

- Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
- Aliquot 50 μ L of the corresponding plasma sample (or blank plasma for the blank sample) into the tubes.
- Add 200 μ L of the IS working solution (100 ng/mL in acetonitrile) to each tube (except the blank sample, to which 200 μ L of acetonitrile without IS is added).
- Vortex vigorously for 60 seconds to ensure complete protein precipitation.
- Centrifuge at $>12,000 \times g$ for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer 100 μ L of the clear supernatant to a 96-well plate or autosampler vials.
- Inject 5-10 μ L onto the LC-MS/MS system.

Workflow Diagram:



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Fig 1. Protein Precipitation Workflow for Repirinast Analysis.

Part D: LC-MS/MS Instrumental Conditions

The following are typical starting conditions and must be optimized during method development.

Parameter	Recommended Setting
Liquid Chromatography (LC) System	
Column	C18, 50 x 2.1 mm, 2.6 µm particle size
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Gradient	5% B to 95% B over 2.5 min, hold 1 min, re-equilibrate
Column Temperature	40°C
Injection Volume	5 µL
Tandem Mass Spectrometry (MS/MS) System	
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transition (Repirinast)	m/z 356.1 → 284.1 (Example - must be optimized)
MRM Transition (IS)	m/z 360.1 → 288.1 (Example for a +4 Da SIL-IS)
Ion Source Temperature	550°C
Collision Gas	Argon
Dwell Time	100 ms

Bioanalytical Method Validation

To ensure the reliability of the data for regulatory submissions, the method must undergo a full validation according to the International Council for Harmonisation (ICH) M10 guideline.^{[16][17][18][19]} This process demonstrates that the assay is fit for its intended purpose.^{[17][20]}

Validation Parameter	Purpose	Acceptance Criteria
Selectivity	To ensure no interference from endogenous matrix components at the retention times of the analyte and IS.	Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & Range	To demonstrate a proportional relationship between instrument response and concentration over the analytical range.	At least 6-8 non-zero points. Correlation coefficient (r^2) \geq 0.99. Back-calculated concentrations must be within $\pm 15\%$ of nominal ($\pm 20\%$ at LLOQ).
Accuracy & Precision	To assess the closeness of measured values to nominal values (accuracy) and the variability of the measurements (precision).	Assessed at LLOQ, LQC, MQC, HQC levels (n=5). Mean accuracy within $\pm 15\%$ of nominal ($\pm 20\%$ at LLOQ). Precision (%CV) $\leq 15\%$ ($\leq 20\%$ at LLOQ). [21]
Lower Limit of Quantification (LLOQ)	The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.	Signal-to-noise ratio >5. Accuracy within $\pm 20\%$ and Precision $\leq 20\%$.
Recovery	To determine the efficiency of the extraction process.	Assessed at LQC, MQC, HQC. Should be consistent and reproducible, though no specific % value is mandated.
Matrix Effect	To evaluate the suppression or enhancement of ionization caused by co-eluting matrix components.	Matrix factor should be consistent across different lots of plasma. The IS-normalized matrix factor %CV should be $\leq 15\%$.
Stability	To ensure the analyte is stable throughout the sample lifecycle (collection to analysis).	Assessed at LQC and HQC (n=3-5). Mean concentration of stability samples must be within $\pm 15\%$ of nominal

concentration of fresh samples.[22] Includes Freeze-Thaw, Bench-Top, Long-Term, and Stock Solution Stability.

Incurred Sample Reanalysis (ISR)

To confirm the reproducibility of the method using actual study samples.

A subset of study samples is re-analyzed. For small molecules, 2/3 of the results must be within $\pm 20\%$ of the original values.[23]

Data Analysis and Reporting

The concentration of Repirinast in plasma samples is determined using the instrument's data processing software.

- **Calibration Curve:** A calibration curve is constructed by plotting the peak area ratio of Repirinast to its SIL-IS against the nominal concentration of the CC standards.
- **Regression Analysis:** A weighted (typically $1/x$ or $1/x^2$) linear regression analysis is applied to the calibration curve to generate a regression equation ($y = mx + c$) and a correlation coefficient (r^2).
- **Quantification:** The concentration of Repirinast in QC and unknown samples is calculated by substituting their measured peak area ratios into the regression equation.

All results should be reported with appropriate units (e.g., ng/mL) and adhere to the precision and accuracy limits established during method validation.

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